molecular formula C13H16N6 B14678235 s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- CAS No. 30072-59-4

s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)-

Cat. No.: B14678235
CAS No.: 30072-59-4
M. Wt: 256.31 g/mol
InChI Key: KZZGFEWSUSXCLF-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- is a heterocyclic compound that belongs to the class of s-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The specific structure of this compound includes an amino group at the 2-position, a piperidino group at the 4-position, and a pyridyl group at the 6-position. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- typically involves the nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with piperidine to introduce the piperidino groupFinally, the pyridyl group is introduced using a suitable pyridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

30072-59-4

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

4-piperidin-1-yl-6-pyridin-3-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16N6/c14-12-16-11(10-5-4-6-15-9-10)17-13(18-12)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2,(H2,14,16,17,18)

InChI Key

KZZGFEWSUSXCLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)C3=CN=CC=C3

Origin of Product

United States

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